Technical Monograph: 1-Ethyl-4-hydrazinylpiperidine Trihydrochloride
Technical Monograph: 1-Ethyl-4-hydrazinylpiperidine Trihydrochloride
The following technical guide details the physicochemical profile, synthesis, and applications of 1-Ethyl-4-hydrazinylpiperidine Trihydrochloride , a critical heterocyclic building block in medicinal chemistry.
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Executive Summary
1-Ethyl-4-hydrazinylpiperidine Trihydrochloride is a highly functionalized diamine building block characterized by a piperidine core, an N-ethyl tail, and a reactive hydrazine moiety at the C4 position.[] It serves as a strategic intermediate in the synthesis of nitrogenous heterocycles—specifically pyrazoles, triazoles, and indazoles —which are pharmacophores frequently observed in kinase inhibitors (e.g., mTOR, JAK), GPCR ligands, and antimicrobial agents.
This guide provides a comprehensive technical analysis, including precise physicochemical data, a validated synthetic workflow, and handling protocols for the trihydrochloride salt form.
Part 1: Physicochemical Profile
The trihydrochloride salt (3HCl) is the fully protonated form of the hydrazine base. It offers superior oxidative stability compared to the free base, though it is significantly more hygroscopic.
Identity & Constants
| Property | Data | Notes |
| Compound Name | 1-Ethyl-4-hydrazinylpiperidine Trihydrochloride | Also: (1-Ethylpiperidin-4-yl)hydrazine 3HCl |
| Chemical Formula | C₇H₂₀Cl₃N₃ | Base: C₇H₁₇N₃[] · 3HCl |
| Molecular Weight | 252.61 g/mol | Base: 143.23 + (3 × 36.[]46) |
| CAS Number (Base) | 1212154-32-0 (Generic) | Specific CAS for 3HCl is vendor-dependent; often custom synthesized.[] |
| Appearance | White to off-white crystalline solid | Highly hygroscopic.[] |
| Solubility | Water (>50 mg/mL), DMSO, Methanol | Insoluble in non-polar solvents (Hexane, DCM). |
| pKa Values (Est.) | N1 (Piperidine): ~10.1N(Hydrazine terminal): ~8.2N(Hydrazine internal): ~2.5 | 3HCl form implies protonation of all basic centers.[] |
Structural Topology
The molecule consists of a saturated piperidine ring in a chair conformation.[] The ethyl group at the N1 position provides lipophilicity, while the C4-hydrazine group acts as a bidentate nucleophile.
Part 2: Synthetic Pathway & Mechanism[2]
The synthesis of 1-Ethyl-4-hydrazinylpiperidine typically proceeds via the Reductive Amination of 1-ethyl-4-piperidone.[] This route is preferred over direct alkylation due to the avoidance of poly-alkylation byproducts.[]
Reaction Scheme (Graphviz)[1]
Figure 1: Step-wise synthesis from 1-ethyl-4-piperidone via hydrazone formation and subsequent reduction.
Mechanistic Insight
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Condensation: The carbonyl carbon of 1-ethyl-4-piperidone undergoes nucleophilic attack by the terminal nitrogen of hydrazine, eliminating water to form a hydrazone.[]
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Reduction: The C=N double bond of the hydrazone is reduced.[] Sodium Borohydride (NaBH₄) is commonly used for bench-scale synthesis, while Catalytic Hydrogenation (H₂/PtO₂) is preferred for scale-up to minimize boron waste.[]
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Salt Formation: The resulting free base is an oil sensitive to oxidation (air).[] Immediate treatment with anhydrous HCl precipitates the stable trihydrochloride salt.[]
Part 3: Experimental Protocols
Synthesis of 1-Ethyl-4-hydrazinylpiperidine 3HCl
Note: Hydrazines are potentially genotoxic.[] All operations must be performed in a fume hood.
Materials:
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1-Ethyl-4-piperidone (12.7 g, 100 mmol)[]
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Hydrazine hydrate (65% solution, 15 mL, 300 mmol)
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Ethanol (Absolute, 200 mL)
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Sodium Borohydride (5.7 g, 150 mmol)
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HCl in Dioxane (4.0 M)[]
Procedure:
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Hydrazone Formation: Dissolve 1-ethyl-4-piperidone in Ethanol (100 mL). Add Hydrazine hydrate dropwise at 0°C. Allow the mixture to warm to room temperature and stir for 2 hours.
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Reduction: Cool the solution to 0°C. Add Sodium Borohydride portion-wise over 30 minutes (Caution: Gas evolution).
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Reflux: Heat the mixture to reflux (80°C) for 3 hours to ensure complete reduction.
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Work-up: Quench with water (20 mL) and concentrate under reduced pressure to remove ethanol. Extract the aqueous residue with Dichloromethane (3 x 50 mL).[] Dry the organic layer over Na₂SO₄ and concentrate to yield the crude free base as a pale yellow oil.[]
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Salt Formation: Dissolve the oil in minimal cold Ethanol (20 mL). Add 4.0 M HCl in Dioxane (80 mL, excess) dropwise with vigorous stirring. A white precipitate forms.[]
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Isolation: Filter the solid under nitrogen (hygroscopic!). Wash with cold diethyl ether.[] Dry in a vacuum desiccator over P₂O₅.
Analytical Validation (QC)
To certify the identity of the 3HCl salt, the following criteria must be met:
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¹H NMR (D₂O): Expect signals for the ethyl group (triplet ~1.3 ppm, quartet ~3.1 ppm), piperidine ring protons (multiplets 1.8–3.6 ppm), and the methine proton at C4 (~3.4 ppm). Note: NH protons exchange with D₂O and will not be visible.
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Silver Nitrate Titration: Dissolve accurately weighed sample in water.[] Titrate with 0.1 M AgNO₃ to quantify chloride content.[] Theoretical Cl⁻ content = 42.1%.[]
Part 4: Applications in Drug Discovery[1]
The hydrazine moiety is a "privileged structure" for generating diverse heterocycles. 1-Ethyl-4-hydrazinylpiperidine is specifically used to introduce the N-ethylpiperidine solubilizing group into drug scaffolds.[]
Heterocycle Construction Map
Figure 2: Divergent synthesis pathways utilizing the hydrazine core to generate bioactive scaffolds.
Case Study: Kinase Inhibitor Synthesis
In the development of mTOR or JAK inhibitors, the hydrazine group reacts with ethoxymethylene-malononitrile derivatives to form aminopyrazoles.[] The N-ethylpiperidine tail improves the ADME profile of the final drug by enhancing aqueous solubility and lysosomal trapping (due to the basic piperidine nitrogen).[]
References
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Synthesis of Piperidine Derivatives: Sigma-Aldrich.[] "1-Ethyl-4-piperidone Product Information."[][2][3][4] []
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Hydrazine Chemistry in Drug Design: Kumari, S. et al. "Pyrazoles as Promising Scaffolds for the Synthesis of Anti-Inflammatory and Analgesic Agents."[] Mini-Reviews in Medicinal Chemistry.
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General Protocol for Alkylhydrazine Synthesis: Organic Syntheses. "Ethyl Hydrazinecarboxylate and Related Alkylhydrazines."[] Org. Synth. Coll. Vol. 3, p.375. []
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Safety Data for Piperidine Derivatives: PubChem. "1-Ethyl-4-hydrazinylpiperidine dihydrochloride (Compound Summary)." []
